2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene
Overview
Description
2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound with a complex structure that includes bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Halogenation: Addition of bromine and fluorine atoms to specific positions on the ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amines: From the reduction of the nitro group.
Hydroxylated Compounds: From oxidation reactions.
Scientific Research Applications
2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its unique functional groups.
Materials Science: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The bromine and fluorine atoms can participate in halogen bonding, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- 1-Bromo-4,5-difluoro-2-nitrobenzene
- 4-Bromo-2-fluoro-5-nitrophenol
Comparison: 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can significantly influence its reactivity and applications. Compared to similar compounds, it offers a distinct combination of properties that can be advantageous in specific synthetic and industrial processes.
Properties
IUPAC Name |
2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-6-4(7(10,11)12)1-3(9)2-5(6)13(14)15/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABOYRMVACTQGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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